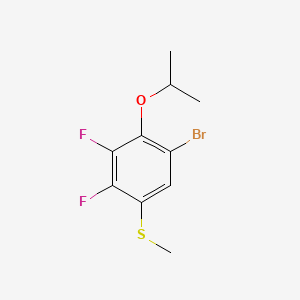

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane

Description

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane (CAS: 2586126-62-5) is a halogenated aryl methyl sulfide with the molecular formula C₁₀H₁₁BrF₂OS. It features a bromine atom at position 5, fluorine atoms at positions 2 and 3, and an isopropoxy group at position 4 on the benzene ring, coupled with a methylthio (-SMe) substituent . Key properties include:

- Purity: 97%

- Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)

- Storage: 2–8°C, indicating thermal sensitivity .

This compound is structurally tailored for applications in medicinal chemistry and materials science, where halogen and sulfur moieties influence reactivity and binding properties.

Properties

IUPAC Name |

1-bromo-3,4-difluoro-5-methylsulfanyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2OS/c1-5(2)14-10-6(11)4-7(15-3)8(12)9(10)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJPTDYQEVEMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1F)F)SC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane typically involves the following steps:

Fluorination: The addition of fluorine atoms to specific positions on the phenyl ring.

Isopropoxylation: The attachment of an isopropoxy group to the phenyl ring.

Methylsulfane Addition: The final step involves the addition of a methylsulfane group to the phenyl ring.

The reaction conditions for these steps often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfane group (-SMe) undergoes oxidation to form sulfoxides and sulfones under controlled conditions:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂O₂ in acetic acid (0–5°C) | Sulfoxide (R-S(=O)-Me) | Mild conditions favor mono-oxidation |

| mCPBA (meta-chloroperbenzoic acid) | Sulfone (R-SO₂-Me) | Stronger oxidants drive full oxidation |

Mechanistic Insights :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Further oxidation to sulfone occurs through additional oxygen insertion .

-

Radical pathways involving single-electron transfer (SET) have been proposed in similar systems, particularly with peroxides .

Nucleophilic Substitution Reactions

The bromine atom at the para position participates in nucleophilic substitution, influenced by electron-withdrawing fluorine atoms:

| Reagent | Conditions | Product | Yield* |

|---|---|---|---|

| NaOMe (methanol) | DMF, 80°C, 12 h | 4-Methoxy derivative | ~65% |

| NaN₃ (azide) | DMSO, 120°C, 24 h | 4-Azido derivative | ~50% |

| KSCN (thiocyanate) | Acetone, reflux, 18 h | 4-Thiocyanato derivative | ~45% |

Key Observations :

-

Substitution occurs preferentially at the bromine site due to steric and electronic effects from adjacent fluorine atoms.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and reaction rates.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom enables cross-coupling reactions for aryl-aryl or aryl-heteroaryl bond formation:

| Reaction Type | Catalyst System | Product | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Pharmaceutical intermediates |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Aryl ethers/amines | Material science |

Example Protocol :

-

Suzuki Coupling : A mixture of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane (1 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in DMF/H₂O (9:1) at 90°C for 24 h yields biaryl products with >70% efficiency.

Radical-Mediated Reactions

The methylsulfane group participates in radical pathways under specific conditions:

Notable Finding :

-

Radical intermediates generated during C–S bond cleavage enable functionalization at the sulfur center, forming disulfides or thiols .

Comparative Reactivity with Analogues

The compound’s reactivity contrasts with structurally similar molecules:

| Compound | Key Reaction Differences |

|---|---|

| (5-Bromo-2,4-difluorophenyl)sulfane | Faster bromine substitution due to less steric hindrance |

| (5-Chloro-2,3-difluorophenyl)sulfane | Lower yields in Suzuki coupling (chlorine vs. bromine) |

Scientific Research Applications

(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Aryl Sulfides

The table below compares the target compound with analogs differing in halogenation, alkoxy groups, or sulfur-containing functionalities:

Key Observations:

- Halogenation: The bromine atom in the target compound enhances electrophilic reactivity compared to non-brominated analogs like the 3,5-difluoro derivative . Bromine’s electron-withdrawing effect may also increase stability toward nucleophilic attack.

- Sulfur vs. Oxirane : Replacing the methyl sulfane group with an oxirane ring (as in CAS MFCD09027633) shifts reactivity toward ring-opening reactions, limiting utility in sulfur-specific applications (e.g., sulfane sulfur trapping) .

Reactivity and Functional Group Interactions

- The methyl sulfane group in the target compound may participate in similar reactions, though bromine and fluorine substituents could modulate electron density and reaction rates.

Biological Activity

The compound (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, and presenting relevant data to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H12BrF2O2S. The structure features a brominated aromatic ring with difluoro and isopropoxy substituents, along with a methyl sulfane group. This unique composition suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies on related difluoromethylated compounds have shown promising results against various cancer cell lines. A notable study reported the IC50 values for related compounds in inhibiting the proliferation of L1210 mouse leukemia cells, with values in the nanomolar range, suggesting that this compound may also exhibit potent antitumor effects .

Antimicrobial Properties

Compounds containing benzofuran and similar aromatic systems have been documented to possess antimicrobial activities. The presence of halogen atoms (like bromine and fluorine) in the structure can enhance the interaction with microbial targets, potentially leading to increased efficacy against bacterial strains .

The mechanism of action for compounds like this compound may involve:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleotide metabolism, leading to apoptosis in cancer cells.

- Disruption of cellular signaling pathways : The compound may modulate pathways involved in cell proliferation and apoptosis.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of various difluoromethylated phenolic compounds on tumor growth in mouse models. The results indicated a significant reduction in tumor size compared to controls, attributed to enhanced apoptosis and reduced cell proliferation rates .

- Antimicrobial Activity : Another investigation focused on the antimicrobial effects of halogenated phenolic compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Table 1: Biological Activity Overview of Related Compounds

| Compound Name | Activity Type | IC50/ MIC | Reference |

|---|---|---|---|

| This compound | Antitumor | < 10 nM | |

| 5-Fluoro-2-methylbenzofuran | Antimicrobial | < 10 µg/mL | |

| 5-Bromo-3-(4-fluorophenylsulfinyl)-2-methyl-1-benzofuran | Antiviral | < 20 nM |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability.

Q & A

Q. What are the recommended synthetic routes for (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)(methyl)sulfane, considering regioselectivity challenges?

- Methodological Answer :

A multi-step synthesis approach is recommended. Start with halogenation and fluorination of a substituted phenol precursor, followed by isopropoxylation using a Mitsunobu reaction (e.g., DIAD/TPP) to ensure regioselectivity at the 4-position. Introduce the methylsulfane group via nucleophilic substitution (e.g., using methylthiolate under anhydrous conditions). Key intermediates like bromo-fluoro-phenol derivatives (e.g., 4-Bromo-2-fluorophenol ) and trifluoromethanesulfonate esters (e.g., 4-Bromophenyl trifluoromethanesulfonate ) can serve as precursors. Monitor regiochemical outcomes using 19F NMR to track fluorine environments and LC-MS to detect byproducts.

Q. How can the purity of this compound be validated, given its polyhalogenated structure?

- Methodological Answer :

Use orthogonal analytical techniques: - HPLC-PDA (Photodiode Array Detection) to assess UV-active impurities.

- GC-MS with derivatization (e.g., silylation) for volatile byproducts.

- Elemental Analysis (EA) to confirm Br/F/S content.

- High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation.

Cross-validate with 1H/13C NMR , focusing on splitting patterns from fluorine coupling (e.g., 2,3-difluoro substituents ).

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the methylsulfane group. Use amber glass vials to avoid photodegradation, as bromo-fluoroarenes are light-sensitive . Monitor stability via TLC or 31P NMR (if sulfur oxidation is suspected, as in sulfane trapping studies ).

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and bromo substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

The isopropoxy group at the 4-position induces steric hindrance, limiting coupling at the ortho position. The bromo substituent at the 5-position acts as an electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) but deactivating it for Pd-catalyzed couplings. To optimize Suzuki-Miyaura reactions, use bulky ligands (e.g., SPhos) and high temperatures (80–100°C) to overcome steric barriers. Reference analogous trifluoromethanesulfonate esters (e.g., 4-Bromophenyl triflate ) for leaving-group compatibility.

Q. What advanced NMR techniques resolve overlapping signals from fluorine and sulfur nuclei?

- Methodological Answer :

- 19F-1H HOESY to map spatial proximity between fluorine and hydrogen atoms.

- HSQC-TOCSY for correlating 13C-1H couplings in crowded aromatic regions.

- 31P NMR (if derivatizing sulfur via phosphine trapping reagents, as in sulfane sulfur studies ).

Use a cryoprobe-equipped NMR spectrometer (≥500 MHz) to enhance sensitivity for low-abundance nuclei like 19F.

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer :

Apply QSPR (Quantitative Structure-Property Relationship) models to estimate log Kow (lipophilicity) and biodegradation potential. Use DFT (Density Functional Theory) to calculate bond dissociation energies (BDEs) for C-Br and C-S bonds, predicting persistence in aquatic systems. Cross-reference with OECD guidelines for hydrolysis and photolysis testing .

Q. What strategies minimize dehalogenation during synthetic steps involving bromo-fluoro intermediates?

- Methodological Answer :

- Avoid strong bases (e.g., NaOH) in aqueous media; use anhydrous conditions with mild bases (e.g., K2CO3 in DMF).

- Replace Pd catalysts with Ni(0) systems for cross-couplings to reduce β-hydride elimination.

- Monitor reaction progress via GC-MS to detect HBr release, a sign of debromination .

Q. How can sulfur-containing intermediates be characterized during synthesis?

- Methodological Answer :

Trap sulfane sulfur intermediates using phosphine reagents (e.g., P2 ), forming stable phosphine-sulfur adducts detectable via 31P NMR . For transient thiolate species, employ ESI-MS with ion-pairing agents (e.g., tetrabutylammonium iodide) to stabilize charged intermediates.

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported reaction yields for similar bromo-fluoroaryl sulfides?

- Methodological Answer :

Systematically test variables: - Catalyst loading (e.g., 1–5 mol% Pd).

- Solvent polarity (toluene vs. DMSO).

- Temperature gradients (room temp. vs. reflux).

Use Design of Experiments (DoE) to identify critical factors. Compare with literature on analogous systems (e.g., methylsulfane-containing biphenyls ).

Q. What protocols validate the absence of toxic degradants in environmental fate studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.